

# Fenarimol's Repurposing Potential & Open-Source Framework

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Fenarimol

CAS No.: 60168-88-9

Cat. No.: S527853

[Get Quote](#)

**Fenarimol** is an agricultural fungicide that inhibits ergosterol biosynthesis, making its chemical structure a promising starting point for developing human therapies for neglected tropical diseases (NTDs) [1] [2] [3]. The open-source drug discovery model, as exemplified by the **MycetOS** project, is a collaborative and publicly accessible approach that accelerates the identification and optimization of new therapeutic compounds for diseases that lack commercial investment [1] [4].

The diagram below illustrates the typical workflow of an open-source drug discovery project like MycetOS.



[Click to download full resolution via product page](#)

Diagram 1: The open-source drug discovery workflow for **fenarimol** analogues, from initial screening to candidate selection.

SAR: Structure-Activity Relationship [1] [4].

## Comparative Performance of Fenarimol Analogues

Extensive research has produced numerous **fenarimol** analogues with activity against two major neglected tropical diseases: mycetoma (a fungal infection) and Chagas disease (a parasitic infection) [1] [2] [4].

### Table 1: In Vitro and In Vivo Efficacy of Fenarimol Analogues

| Disease Target             | Most Potent Analogues  | In Vitro Activity (MIC <sub>50</sub> / IC <sub>50</sub> ) | In Vivo Model & Result                                                                                   | Key Physicochemical Property Linked to Efficacy                                                          |
|----------------------------|------------------------|-----------------------------------------------------------|----------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Mycetoma (Fungal)          | MYOS_00009, MYOS_00012 | 0.25 µM [1] [4]                                           | <b>G. mellonella larvae:</b> 6 of 30 tested analogues significantly prolonged survival [4].              | <b>Lower LogD (&lt;2.5)</b> correlated with better in vivo efficacy [1] [4].                             |
| Chagas Disease (Parasitic) | Compound 6, (S)-7      | < 30 nM [2]                                               | <b>Mouse model:</b> Curative activity after 20-day oral dosing (20 mg/kg for 6; 10 mg/kg for (S)-7) [2]. | Suitable metabolic stability and oral exposure; minimal CYP3A4 inhibition (IC <sub>50</sub> >10 µM) [2]. |

Table 2: Key Physicochemical Properties and Their Impact

| Property             | Optimal Range / Characteristic        | Observed Impact on Drug Profile                                                                  |
|----------------------|---------------------------------------|--------------------------------------------------------------------------------------------------|
| Lipophilicity (LogD) | < 2.5 (for mycetoma) [1] [4]          | Better in vivo efficacy, likely due to improved penetration of fungal grains [1] [4].            |
| Molecular Weight     | < 400 Da [1] [4]                      | Associated with more potent in vitro activity [1] [4].                                           |
| Stereochemistry      | (S)-enantiomer of compound 7 [2]      | The (S)-enantiomer was the most active form, highlighting the importance of chiral centers [2].  |
| CYP3A4 Inhibition    | Minimal (IC <sub>50</sub> >10 µM) [2] | Reduced risk of drug-drug interactions, a significant advantage over some azole antifungals [2]. |

## Detailed Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data in the tables above.

## In Vitro Anti-Mycetoma Activity Screening [1] [4]

- **Objective:** Determine the concentration that inhibits 50% of fungal metabolic activity (MIC<sub>50</sub>).
- **Pathogen:** *Madurella mycetomatis* (multiple isolates).
- **Procedure:**
  - **Fenarimol** analogues are tested at concentrations of 100 µM and 25 µM.
  - Metabolic activity of the fungus is measured after exposure.
  - For compounds showing >50% inhibition at 25 µM, a full dose-response curve is generated to calculate the precise MIC<sub>50</sub>.
- **Potency Criteria:** Analogues with an MIC<sub>50</sub> < 9 µM are considered potent and progress to in vivo testing.

## In Vivo Efficacy in Galleria Mellonella Model [1] [4]

- **Objective:** Evaluate the therapeutic efficacy of potent analogues in a live insect model that mimics human mycetoma.
- **Procedure:**
  - *G. mellonella* larvae are infected with *M. mycetomatis*.
  - Infected larvae are treated with the test analogue at a non-toxic concentration (e.g., 20 µM).
  - Larval survival is monitored over time and compared to untreated infected controls.
- **Success Criterion:** A statistically significant prolongation of larval survival indicates positive in vivo efficacy.

## In Vivo Mouse Model for Chagas Disease [2]

- **Objective:** Achieve parasitological cure in a mammalian model of established *T. cruzi* infection.
- **Procedure:**
  - Mice are infected with the *T. cruzi* parasite (Tulahuen strain).
  - Treatment with the lead compound (e.g., **6** or **(S)-7**) begins after infection is established.
  - Compounds are administered orally, once daily for 20 days.
  - Cure is confirmed by PCR after immunosuppression, which would typically cause a relapse in non-cured animals.

## Structure-Activity & Property Relationships

The research has established clear relationships between the chemical structure of **fenarimol** analogues, their physicochemical properties, and their biological activity. A key finding is the link between lipophilicity (LogD) and in vivo performance for mycetoma, as shown in the following decision pathway.



[Click to download full resolution via product page](#)

Diagram 2: A property-based decision pathway for selecting **fenarimol** analogues with a higher probability of in vivo success against mycetoma. SAR: Structure-Activity Relationship [1] [4].

## Key Insights for Research Direction

- **Focus on Lowering LogD:** For anti-mycetoma agents, design strategies should prioritize reducing lipophilicity to improve in vivo performance [1] [4].
- **Advantage over Azoles:** The development of **non-azole fenarimol** derivatives is a key strategy to avoid off-target toxicity and drug-drug interactions associated with strong CYP3A4 inhibition [2].
- **Open-Source Efficiency:** The MycetOS project demonstrates how an open-source model can efficiently generate a large SAR dataset (185 analogues) and identify multiple lead candidates for a neglected disease [1] [4] [5].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Structure–activity relationships of fenarimol analogues with ... [pubs.rsc.org]
2. Two Analogues of Fenarimol Show Curative Activity in an ... [pmc.ncbi.nlm.nih.gov]
3. Fenarimol - an overview | ScienceDirect Topics [sciencedirect.com]
4. Structure–activity relationships of fenarimol analogues with ... [pmc.ncbi.nlm.nih.gov]
5. The Todd Group | What we are - GitHub Pages [todd-lers.github.io]

To cite this document: Smolecule. [Fenarimol's Repurposing Potential & Open-Source Framework].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b527853#fenarimol-open-source-drug-discovery-validation>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)